molecular formula C23H29IN2O B10774515 M-Iodobenzyltrozamicol

M-Iodobenzyltrozamicol

Cat. No.: B10774515
M. Wt: 476.4 g/mol
InChI Key: UBVKSFDICLMPLH-DHIUTWEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-Iodobenzyltrozamicol is a synthetic organic compound and a potent vesamicol analogue investigated for its high-affinity binding to the Vesicular Acetylcholine Transporter (VAChT) . As a key protein responsible for transporting acetylcholine into synaptic vesicles, VAChT is a recognized molecular marker of cholinergic neurons. This makes this compound a valuable pharmacological tool for studying the cholinergic system in the context of neurodegenerative and cognitive disorders . Its primary research value lies in its application as a precursor for the development of molecular imaging agents. The compound's structure allows for radiolabeling with isotopes such as iodine-123 or iodine-125 for Single Photon Emission Computed Tomography (SPECT), enabling the in vitro and in vivo exploration of cholinergic terminal density . Studies of vesamicol derivatives like this compound have also contributed to the understanding of ligand selectivity, as many compounds in this class can also bind to sigma (σ) receptors, a consideration important for interpreting experimental results . Researchers utilize this compound to probe the mechanisms of cholinergic neurotransmission and its alterations in disease models. Please Note: This product is intended for research purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H29IN2O

Molecular Weight

476.4 g/mol

IUPAC Name

(3R,4R)-1-[(3-iodophenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol

InChI

InChI=1S/C23H29IN2O/c24-21-8-4-5-18(15-21)16-25-12-11-23(27)22(17-25)26-13-9-20(10-14-26)19-6-2-1-3-7-19/h1-8,15,20,22-23,27H,9-14,16-17H2/t22-,23-/m1/s1

InChI Key

UBVKSFDICLMPLH-DHIUTWEWSA-N

Isomeric SMILES

C1CN(C[C@H]([C@@H]1O)N2CCC(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)I

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC(=CC=C4)I

Origin of Product

United States

Preparation Methods

The synthesis of M-Iodobenzyltrozamicol involves several steps, starting with the preparation of the trozamicol skeleton. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

M-Iodobenzyltrozamicol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

M-Iodobenzyltrozamicol has several scientific research applications, including:

Mechanism of Action

M-Iodobenzyltrozamicol exerts its effects by binding to the vesicular acetylcholine transporter (VAChT), a presynaptic cholinergic neuron marker. This binding inhibits the transport of acetylcholine into synaptic vesicles, thereby affecting cholinergic neurotransmission. The molecular targets involved include VAChT and sigma receptors (σ1 and σ2), which are implicated in various neurological processes .

Comparison with Similar Compounds

Key Compounds:

  • M-Iodobenzyltrozamicol (MIBT)
  • Vesamicol
Property MIBT Vesamicol
Core Structure Trozamicol skeleton with piperidine A ring Cyclohexane-based A ring
Substituent m-iodobenzyl group Phenyl group
VAChT Affinity (nM) 0.13 (Torpedo californica) 2.0 (Torpedo californica)
σ1 Affinity (nM) 92 (Guinea pig membranes) 26 (Guinea pig membranes)
σ2 Affinity (nM) 190 (rat liver) 34 (rat liver)
Enantiomer Activity (+)-MIBT is bioactive Racemic mixture studied

Binding Affinity Analysis

  • VAChT Selectivity : MIBT exhibits ~15-fold higher affinity for VAChT compared to vesamicol (0.13 nM vs. 2.0 nM), making it a superior probe for cholinergic system imaging or modulation .
  • σ Receptor Interactions: Vesamicol shows stronger binding to σ1 and σ2 receptors (26 nM and 34 nM) than MIBT (92 nM and 190 nM).

Pharmacological Implications

  • MIBT : Its high VAChT specificity supports applications in neurodegenerative disease research (e.g., Alzheimer’s) or radioligand development for positron emission tomography (PET) imaging .
  • Vesamicol : Broader σ receptor engagement may contribute to its historical exploration in pain management and psychosis, though with higher risk of side effects .

Q & A

Q. How can researchers resolve contradictions in reported binding affinity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, radioligand concentration). Meta-analyses should stratify data by methodology (e.g., autoradiography vs. scintillation counting). Replicate experiments under harmonized protocols, including internal controls (e.g., [³H]vesamicol). Statistical tools like Bland-Altman plots can quantify inter-lab variability .

Q. What in vivo models are most suitable for evaluating this compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

  • Methodological Answer : Rodent models with intravenous/oral dosing followed by serial blood and cerebrospinal fluid (CSF) sampling are standard. BBB penetration is assessed via brain-to-plasma ratio calculations using LC-MS/MS (liquid chromatography-tandem mass spectrometry). Knockout models (e.g., VAChT-deficient mice) help isolate target-mediated distribution .

Q. How do researchers design studies to investigate the compound’s potential therapeutic applications in neurodegenerative diseases?

  • Methodological Answer : Preclinical efficacy studies require disease-specific models (e.g., amyloid-beta-infused rats for Alzheimer’s). Behavioral endpoints (e.g., Morris water maze) and biomarker analyses (e.g., cholinergic neuron counts) should align with FDA guidelines. Longitudinal designs with blinded outcome assessments reduce bias. Collaborative frameworks integrating academic and clinical data are encouraged .

Q. What strategies address challenges in synthesizing stable isotope-labeled this compound for tracer studies?

  • Methodological Answer : Isotope labeling (e.g., ¹²⁵I for SPECT imaging) necessitates rigorous control of reaction stoichiometry to minimize radiolysis. Stability tests under storage conditions (temperature, light exposure) are mandatory. Purification via reverse-phase HPLC ensures radiochemical purity >95%. Validation in autoradiography or microdosing studies confirms tracer integrity .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent effects in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate LD₅₀ values. Toxicity thresholds are determined via benchmark dose (BMD) modeling. Confounding factors (e.g., animal weight, sex) are adjusted using ANCOVA (analysis of covariance). Open-source tools like PROAST facilitate dose-response analysis .

Q. What computational approaches predict this compound’s interactions with non-cholinergic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. Pharmacophore mapping identifies shared features with known ligands of secondary targets (e.g., sigma-1 receptors). Machine learning platforms (e.g., DeepChem) screen chemical libraries for off-target predictions .

Resource and Collaboration Guidance

Q. How can researchers access interdisciplinary expertise to validate this compound’s mechanisms?

  • Methodological Answer : Leverage institutional core facilities (e.g., metabolomics centers) for multi-omics profiling. Collaborative networks like the Chemical Probes Portal provide peer-reviewed compound validation. Publish negative data in repositories like Zenodo to mitigate publication bias .

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